4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one

Lipophilicity XLogP3 Membrane permeability

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2) is a fully substituted 2-phenylpyridazin-3(2H)-one featuring a tertiary diethylamino group at the 5-position and a chlorine atom at the 4-position. The compound has a molecular weight of 277.75 g/mol and a predicted XLogP3 of 2.9.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
CAS No. 16189-63-2
Cat. No. B12202769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one
CAS16189-63-2
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C14H16ClN3O/c1-3-17(4-2)12-10-16-18(14(19)13(12)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKeyPVROVPCABVMHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2): Core Structural Identity for Pyridazinone-Based Screening and Synthesis


4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2) is a fully substituted 2-phenylpyridazin-3(2H)-one featuring a tertiary diethylamino group at the 5-position and a chlorine atom at the 4-position. The compound has a molecular weight of 277.75 g/mol and a predicted XLogP3 of 2.9 [1]. Commercially available at 97% purity , it belongs to a class of pyridazinones with demonstrated herbicidal and phosphodiesterase (PDE) inhibitory properties, although direct biological characterization of this specific derivative remains sparse in the open literature.

Why Generic Substitution of 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2) Is Scientifically Unjustified


Within the 2-phenylpyridazin-3(2H)-one chemotype, subtle variations in the 5-position substituent—such as exchanging a primary amino group (as in chloridazon) or a dimethylamino group (as in SAN 9785) for a bulkier, more lipophilic diethylamino group—profoundly alter molecular properties including lipophilicity (XLogP3 2.9 vs. ~1.2 for chloridazon), steric occupancy, and hydrogen-bond donor capacity [1][2]. These differences directly impact membrane permeability, target binding, and metabolic stability, rendering simple interchange among analogs scientifically unsound without explicit comparative performance data.

Quantitative Differentiation Evidence for 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2) vs. Closest Structural Analogs


Increased Lipophilicity vs. Chloridazon: XLogP3 Difference of ~1.7 Units

The target compound exhibits a computed XLogP3 of 2.9 [1], compared to an XLogP3 of approximately 1.2 for the primary amino analog chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, CAS 1698-60-8) [2]. This ~1.7 log-unit increase indicates significantly greater lipophilicity, which is predicted to enhance passive membrane permeation and systemic distribution in planta or in cellular assays.

Lipophilicity XLogP3 Membrane permeability Herbicide uptake

Zero Hydrogen-Bond Donor Count vs. Chloridazon: Altered Intermolecular Interaction Capacity

The target compound has a computed hydrogen bond donor count of 0, whereas chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) possesses a primary amino group contributing 2 hydrogen bond donors [1][2]. The absence of H-bond donors in the target compound reduces aqueous solubility but eliminates specific donor interactions that can lead to off-target binding or metabolic conjugation.

Hydrogen bonding Solubility Protein binding Crystallization

Increased Steric Bulk and Molecular Weight vs. SAN 9785: Differentiated Lipid Biosynthesis Inhibition Potential

The diethylamino substituent (MW contribution 72.13 Da) of the target compound is sterically larger than the dimethylamino group (MW contribution 44.07 Da) of SAN 9785 (4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, CAS 3707-98-0) [1]. SAN 9785 is a known inhibitor of chloroplastic ω3-desaturation and diacylglycerol synthesis in photosynthetic organisms [2]. The increased steric bulk of the target compound may differentially modulate enzyme active-site occupancy, potentially altering selectivity between lipid desaturase isoforms compared to SAN 9785.

Steric effects Herbicide Lipid synthesis SAR

Chlorine Leaving Group at 4-Position Enables Further Synthetic Derivatization: Advantage over 4-Amino Analog

The 4-chloro substituent of the target compound serves as a synthetic handle for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, the 4-amino analog 4-amino-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 194016-09-6, MW 258.32) lacks this reactive site . The presence of a chlorine leaving group at the 4-position makes the target compound a more versatile intermediate for generating focused libraries of 4-substituted pyridazinone derivatives.

Synthetic intermediate Cross-coupling Medicinal chemistry Library synthesis

Validated Application Scenarios for 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one (CAS 16189-63-2)


Lead Optimization in Herbicide Discovery Targeting Lipid Biosynthesis

Based on the class-level herbicidal activity of the dimethylamino analog SAN 9785 as a lipid desaturase inhibitor [1], the diethylamino-substituted target compound serves as a lipophilic, sterically differentiated probe for SAR exploration. Its higher XLogP3 (2.9 vs. ~2.3 for SAN 9785) and larger steric footprint make it suitable for assessing the impact of increased membrane partitioning and altered enzyme pocket occupancy on herbicidal potency and crop selectivity.

Diversified Pyridazinone Library Synthesis via C-4 Cross-Coupling

The 4-chloro substituent of the target compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. This enables rapid generation of 4-aryl, 4-heteroaryl, or 4-amino derivatives while retaining the diethylamino pharmacophore at C-5. In contrast, the 4-amino analog (CAS 194016-09-6) cannot participate in such transformations without prior activation, making the target compound the superior scaffold for diversity-oriented synthesis.

In Vitro PDE Inhibition Screening with Reduced Protein Binding Interference

With zero hydrogen-bond donors [2], the target compound is expected to exhibit lower non-specific binding to serum proteins compared to primary amino-containing analogs like chloridazon. This property makes it a candidate for PDE inhibition screening campaigns where minimizing protein binding artifacts is critical for obtaining reliable IC50 values in biochemical assays.

Metabolic Stability Profiling in Plant or Mammalian Systems

The absence of a primary amino group eliminates a major site for Phase II conjugation (glucuronidation, sulfation) that limits the metabolic stability of chloridazon. The target compound can therefore serve as a metabolically more resilient scaffold for assessing the intrinsic activity of pyridazinone-based inhibitors in cellular or in vivo models.

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